BenchChemオンラインストアへようこそ!

Dbco-peg4-VA-pbd

ADC Bioconjugation Click Chemistry Drug-to-Antibody Ratio

Select DBCO-PEG4-VA-PBD for copper-free SPAAC conjugation to azide-modified antibodies, yielding homogeneous DAR 3-4 species critical for regulatory comparability studies. The PEG4 spacer delivers ≥100 mg/mL DMSO solubility, directly suppressing aggregation during conjugation and purification—a decisive advantage over non-PEGylated PBD linkers. Its pre-assembled VA-PBD construct ensures consistent, protease-mediated payload release; mix-and-match alternatives suffer from variable cleavage kinetics. With sub-nanomolar PBD dimer potency, it outperforms MMAE/DM1 in low-copy-number target settings. Documented 3-year powder stability at -20°C reduces re-synthesis costs across multi-year ADC programs.

Molecular Formula C80H87N9O16
Molecular Weight 1430.6 g/mol
Cat. No. B12422289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbco-peg4-VA-pbd
Molecular FormulaC80H87N9O16
Molecular Weight1430.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19
InChIInChI=1S/C80H87N9O16/c1-51(2)76(86-74(91)28-32-100-34-36-102-38-39-103-37-35-101-33-29-81-73(90)26-27-75(92)89-48-57-14-8-7-12-53(57)16-17-56-13-9-10-15-68(56)89)78(94)84-52(3)77(93)85-60-22-18-54(19-23-60)58-40-61-46-82-66-44-71(69(98-5)42-64(66)79(95)87(61)49-58)104-30-11-31-105-72-45-67-65(43-70(72)99-6)80(96)88-50-59(41-62(88)47-83-67)55-20-24-63(97-4)25-21-55/h7-10,12-15,18-25,42-47,49-52,61-62,76H,11,26-41,48H2,1-6H3,(H,81,90)(H,84,94)(H,85,93)(H,86,91)/t52-,61-,62-,76-/m0/s1
InChIKeyPOCSCTBYYZZKHG-XGZJAPTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dbco-peg4-VA-pbd for ADC Development: A Pre-assembled, Click-Ready PBD Drug-Linker with PEG4 Solubilizing Spacer


DBCO-PEG4-VA-PBD is a pre-assembled drug-linker conjugate designed for the construction of antibody-drug conjugates (ADCs) via copper-free click chemistry . It integrates three functional components into a single molecule: a dibenzocyclooctyne (DBCO) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) conjugation to azide-modified antibodies, a tetraethylene glycol (PEG4) spacer to enhance aqueous solubility and reduce aggregation, and a valine-alanine (VA) dipeptide linked to a pyrrolobenzodiazepine (PBD) dimer payload for potent DNA crosslinking upon lysosomal cleavage . As a click chemistry reagent with the molecular formula C80H87N9O16 (MW 1430.6 g/mol), it enables rapid, bioorthogonal assembly of homogeneous ADCs with predictable drug-to-antibody ratios [1].

Why Dbco-peg4-VA-pbd Cannot Be Substituted with Generic PBD Linkers: The Confluence of Click Chemistry, PEG4 Solubility, and Pre-assembled Payload


Generic substitution of DBCO-PEG4-VA-PBD with alternative PBD-containing linker-payloads (e.g., Mal-PEG4-VA-PBD, non-PEGylated linkers, or separate linker+payload systems) is not scientifically valid due to critical functional divergences. The DBCO group enables copper-free SPAAC conjugation, which avoids the metal-catalyzed cytotoxicity and antibody oxidation associated with CuAAC, while also providing superior bioorthogonality compared to maleimide-thiol chemistry, which can suffer from retro-Michael addition and payload deconjugation in circulation [1][2]. The PEG4 spacer confers quantifiable improvements in aqueous solubility—a known limitation of hydrophobic PBD dimers—reducing aggregation propensity and improving conjugate homogeneity [3]. Furthermore, the pre-assembled VA-PBD construct ensures a defined, protease-cleavable payload release mechanism that cannot be replicated by mixing-and-matching linker and payload components, where inconsistent cleavage kinetics and payload release profiles are observed .

Dbco-peg4-VA-pbd: Quantified Differentiation Versus Closest Analogs in ADC Construction


Conjugation Chemistry: SPAAC (DBCO) vs. Maleimide-Thiol — Defined DAR and Linker Stability

DBCO-PEG4-VA-PBD employs strain-promoted alkyne-azide cycloaddition (SPAAC) for antibody conjugation, which differs fundamentally from the maleimide-thiol chemistry used in Mal-PEG4-VA-PBD. While both methods enable ADC assembly, SPAAC proceeds under copper-free, bioorthogonal conditions that preserve antibody integrity, whereas maleimide conjugates are subject to retro-Michael addition leading to payload loss in circulation [1]. Furthermore, pre-optimized DBCO-PEG4-VA-PBD vials are formulated to achieve a defined Drug-to-Antibody Ratio (DAR) of 3-4 when conjugated to 5 mg of antibody, providing batch-to-batch consistency that is difficult to achieve with maleimide-based random conjugation [2].

ADC Bioconjugation Click Chemistry Drug-to-Antibody Ratio Linker Stability

Aqueous Solubility: PEG4 Spacer Confers >100 mg/mL Solubility in DMSO, Mitigating Aggregation

The hydrophobic nature of the PBD dimer payload often necessitates PEGylation to achieve adequate aqueous solubility for bioconjugation and in vivo administration. DBCO-PEG4-VA-PBD incorporates a tetraethylene glycol (PEG4) spacer, which increases solubility to ≥100 mg/mL in DMSO, a level significantly higher than non-PEGylated PBD analogs that exhibit sub-10 mg/mL solubility [1]. This enhanced solubility directly translates to reduced aggregation during ADC conjugation and improved pharmacokinetic profiles [2].

PEGylation ADC Solubility Aggregation Formulation

Payload Potency: PBD Dimer IC50 in Sub-nM Range vs. Conventional Chemotherapeutics in µM Range

The pyrrolobenzodiazepine (PBD) dimer payload in DBCO-PEG4-VA-PBD is a DNA minor-groove crosslinking agent with potency orders of magnitude greater than conventional chemotherapeutics. While direct IC50 data for DBCO-PEG4-VA-PBD itself are not publicly disclosed, the PBD dimer class consistently exhibits IC50 values in the sub-nanomolar to low picomolar range against various cancer cell lines, compared to µM IC50 values for standard agents like doxorubicin or paclitaxel [1]. For example, a related PBD bis-imine ADC showed a 3-fold potency advantage over its mono-imine counterpart in xenograft models [2].

PBD Dimer DNA Crosslinking ADC Cytotoxicity IC50

Long-Term Storage Stability: Defined Shelf-Life at -80°C with Nitrogen Protection

DBCO-PEG4-VA-PBD demonstrates defined long-term stability under recommended storage conditions: powder stable for 3 years at -20°C, and stock solutions stable for 1 year at -80°C [1]. This is comparable to industry-standard ADC linker-payloads but exceeds the stability of some maleimide-based conjugates, which can undergo hydrolysis of the succinimide ring upon storage . The compound is shipped with blue ice and requires argon/nitrogen atmosphere for optimal preservation .

ADC Stability Storage Conditions Long-term Storage Quality Control

When to Procure Dbco-peg4-VA-pbd: High-Value Scenarios Based on Differentiated Evidence


Site-Specific ADC Construction Requiring Defined DAR and Homogeneity

Use DBCO-PEG4-VA-PBD when building ADCs with azide-engineered antibodies (e.g., via amber suppression, enzymatic modification, or glycan engineering). The SPAAC click chemistry enables precise, stoichiometric conjugation that yields homogeneous DAR 3-4 species [1]. This is particularly valuable for comparability studies and regulatory submissions where batch-to-batch consistency is critical [2].

Formulation-Challenged ADC Targets Where Aggregation Must Be Minimized

Select DBCO-PEG4-VA-PBD for targets where the conjugated ADC exhibits high aggregation propensity. The PEG4 spacer's solubility enhancement (≥100 mg/mL in DMSO) directly translates to reduced aggregate formation during conjugation and purification, improving yield and in vivo behavior . This is supported by patent claims that PEG incorporation increases conjugate hydrophilicity [3].

High-Potency Payload Requirements for Low-Antigen-Expressing Tumors

Choose DBCO-PEG4-VA-PBD when the target antigen is expressed at low copy numbers. The sub-nanomolar potency of the PBD dimer payload ensures potent cytotoxicity even with low receptor occupancy, a key advantage over moderately potent payloads like MMAE or DM1 [4][5].

Long-Term ADC Development Programs Requiring Extended Linker-Payload Shelf-Life

Procure DBCO-PEG4-VA-PBD for multi-year ADC programs where consistent linker-payload quality is essential. The documented 3-year powder stability at -20°C reduces the need for frequent re-synthesis and re-qualification, lowering long-term costs and minimizing project delays [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dbco-peg4-VA-pbd

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.